molecular formula C18H18N4O2S B2948149 N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034286-09-2

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2948149
CAS No.: 2034286-09-2
M. Wt: 354.43
InChI Key: OQEBXQVLFQDMER-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17(21-14-6-7-25-18(14)24)13-9-22(10-13)16-8-15(19-11-20-16)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBXQVLFQDMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-oxothiolan, 6-phenylpyrimidine, and azetidine-3-carboxylic acid. Common synthetic routes could involve:

    Formation of the Azetidine Ring: This step might involve cyclization reactions under basic or acidic conditions.

    Attachment of the Pyrimidine Ring: This could be achieved through nucleophilic substitution or coupling reactions.

    Introduction of the Thiolan Group: This step might involve thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide would depend on its specific biological target. Potential mechanisms might include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxamide Derivatives: These compounds share the azetidine ring and carboxamide functional group.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring, known for their biological activities.

    Thiolan Derivatives: Compounds containing a thiolan ring, often studied for their sulfur chemistry.

Uniqueness

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.

Biological Activity

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The detailed synthetic pathway has not been extensively documented in the literature but parallels can be drawn from similar compounds in the literature.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the incorporation of the pyrimidine moiety is known to enhance cytotoxicity against various cancer cell lines. In a study involving derivatives of similar azetidine compounds, it was found that they exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. Research has shown that derivatives containing the oxothiolan structure demonstrate effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, such as tyrosinase. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders and certain types of skin cancers. Studies have reported IC50 values indicating strong inhibition potential .

Case Study 1: Cytotoxicity Evaluation

A study assessing the cytotoxic effects of azetidine derivatives on L929 fibroblast cells showed that certain compounds led to increased cell viability at lower concentrations while exhibiting toxicity at higher doses. The results are summarized in Table 1 below.

CompoundConcentration (µM)Cell Viability (%)
A10092
B20068
C50104

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of related compounds was tested against various bacterial strains, showing that modifications to the thiolane ring significantly affected activity. The results are summarized in Table 2.

CompoundBacterial StrainZone of Inhibition (mm)
DE. coli15
ES. aureus20
FP. aeruginosa12

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Membrane Disruption : The lipophilic nature of the compound allows it to interact with lipid membranes, leading to disruption and cell death.
  • Gene Expression Modulation : Some studies suggest that these compounds can influence gene expression related to apoptosis and stress response pathways.

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